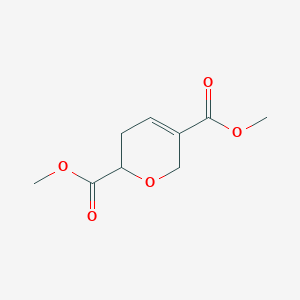

Dimethyl 3,6-Dihydro-2H-pyran-2,5-dicarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dimethyl 3,6-Dihydro-2H-pyran-2,5-dicarboxylate is a chemical compound with the molecular formula C9H12O5. It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom.

Vorbereitungsmethoden

The synthesis of Dimethyl 3,6-Dihydro-2H-pyran-2,5-dicarboxylate can be achieved through several methods. One common synthetic route involves the reaction of methyl vinyl ether with 2,5-dichloro-2,5-dimethyl-2,5-dihydropyran under acidic conditions . Industrial production methods may vary, but they generally involve similar reaction conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Dimethyl 3,6-Dihydro-2H-pyran-2,5-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide.

Wissenschaftliche Forschungsanwendungen

Dimethyl 3,6-Dihydro-2H-pyran-2,5-dicarboxylate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex heterocyclic compounds.

Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of polymers and other materials with specific chemical properties.

Wirkmechanismus

The mechanism of action of Dimethyl 3,6-Dihydro-2H-pyran-2,5-dicarboxylate involves its interaction with various molecular targets and pathways. It can act as a precursor to reactive intermediates that participate in further chemical reactions. The specific molecular targets and pathways depend on the context of its application, such as in biological systems or industrial processes .

Vergleich Mit ähnlichen Verbindungen

Dimethyl 3,6-Dihydro-2H-pyran-2,5-dicarboxylate can be compared with other similar compounds, such as:

Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate: This compound has similar structural features but differs in its chemical reactivity and applications.

2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties, this compound is formed during the Maillard reaction and has different biological activities.

5,6-Dihydro-2H-pyran-2-ones: These compounds are important in the synthesis of various organic molecules and have diverse biological activities.

Biologische Aktivität

Dimethyl 3,6-dihydro-2H-pyran-2,5-dicarboxylate (DMDHP) is a compound that has garnered interest due to its potential biological activities. This article explores the biological properties of DMDHP, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

DMDHP can be synthesized through various methods, including the Hantzsch reaction, which involves the condensation of methyl-3-aminocrotonate with benzaldehydes. The reaction conditions significantly affect the yield and purity of the resulting product. For instance, using different substituents on the benzaldehyde can lead to variations in reaction time and product structure .

Mechanisms of Biological Activity

Research indicates that DMDHP exhibits several biological activities:

- Neuroprotective Effects : DMDHP has shown promise in neuroprotection, particularly in models of Alzheimer's disease (AD). Compounds containing the pyran unit have been reported to inhibit amyloid-beta aggregation and cholinesterase enzymes, which are crucial in AD pathology .

- Antioxidant Properties : The compound's structure allows it to act as a metal chelator, reducing oxidative stress by binding metal ions that contribute to cellular damage. This property is particularly relevant in neurodegenerative diseases where oxidative stress plays a significant role .

- Anti-inflammatory Effects : DMDHP has been associated with reductions in inflammatory markers such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory conditions .

In Vitro Studies

In vitro studies have demonstrated that DMDHP and related compounds possess significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmission. The inhibition of these enzymes can enhance cholinergic signaling, which is often impaired in neurodegenerative diseases .

Case Study: Alzheimer's Disease

A specific case study investigated the effects of DMDHP on neuronal cells exposed to amyloid-beta peptides. The results indicated that treatment with DMDHP led to a decrease in cell death and an increase in cell viability compared to untreated controls. This suggests that DMDHP may protect neurons from amyloid-beta-induced toxicity .

Data Table: Biological Activity Overview

Eigenschaften

Molekularformel |

C9H12O5 |

|---|---|

Molekulargewicht |

200.19 g/mol |

IUPAC-Name |

dimethyl 3,6-dihydro-2H-pyran-2,5-dicarboxylate |

InChI |

InChI=1S/C9H12O5/c1-12-8(10)6-3-4-7(14-5-6)9(11)13-2/h3,7H,4-5H2,1-2H3 |

InChI-Schlüssel |

SYXUQKLQNXSTOI-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C1CC=C(CO1)C(=O)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.